molecular formula C16H34 B13937772 2-Methyl-8-propyldodecane CAS No. 55045-07-3

2-Methyl-8-propyldodecane

Cat. No.: B13937772
CAS No.: 55045-07-3
M. Wt: 226.44 g/mol
InChI Key: DKCWYQNSHVCZFP-UHFFFAOYSA-N
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Description

2-Methyl-8-propyldodecane (CAS 55045-07-3) is a branched alkane with the molecular formula C₁₆H₃₄. It is structurally characterized by a methyl group (-CH₃) at the second carbon and a propyl group (-CH₂CH₂CH₃) at the eighth carbon of a dodecane backbone. This compound is part of a broader class of hydrocarbons, often studied for their roles in industrial applications and environmental chemistry. Notably, it has been identified in flavor-related research, where its presence correlates with food processing, such as in traditional smoked fish production .

Properties

CAS No.

55045-07-3

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

2-methyl-8-propyldodecane

InChI

InChI=1S/C16H34/c1-5-7-13-16(11-6-2)14-10-8-9-12-15(3)4/h15-16H,5-14H2,1-4H3

InChI Key

DKCWYQNSHVCZFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)CCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecane, 2-methyl-8-propyl- is typically synthesized through the addition reaction of long-chain alkanes . The specific synthetic route involves the alkylation of dodecane with appropriate reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of dodecane, 2-methyl-8-propyl- involves the catalytic cracking of petroleum fractions . This process is carried out at high temperatures and pressures to break down larger hydrocarbon molecules into smaller ones, including branched alkanes like dodecane, 2-methyl-8-propyl- .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated alkanes.

Mechanism of Action

The mechanism of action of dodecane, 2-methyl-8-propyl- involves its interaction with other molecules through van der Waals forces. These interactions are primarily due to the non-polar nature of the compound, allowing it to dissolve non-polar substances and act as a solvent .

Comparison with Similar Compounds

Structural Isomers

2-Methyl-8-propyldodecane shares its molecular formula (C₁₆H₃₄ ) with several structural isomers. Key examples include:

Compound Name CAS Number Branching Pattern
This compound 55045-07-3 Branched (methyl at C2, propyl at C8)
6-Propyltridecane 55045-10-8 Branched (propyl at C6)
n-Hexadecane 544-76-3 Linear (no branching)

Key Observations :

  • Branching Complexity : this compound exhibits dual branching (methyl and propyl groups), which reduces molecular symmetry compared to 6-Propyltridecane (single propyl branch) and n-Hexadecane (linear) .
  • Impact on Physical Properties : Branched alkanes typically exhibit lower boiling points and higher volatility than linear isomers due to reduced surface area and weaker van der Waals interactions. For instance, n-Hexadecane (linear) has a boiling point of ~287°C, while this compound is expected to have a lower boiling point, though exact data are unavailable .

Functional Comparisons in Food Chemistry

In a study analyzing flavor compounds in smoked fish, this compound was detected at 13.69 ± 0.81 μg/kg , significantly higher than other branched alkanes like 2,6,10-trimethylpentadecane (7.32 ± 7.32 μg/kg) . This suggests:

  • Volatility : Its branched structure may enhance volatility, facilitating release during thermal processing and contributing to aroma profiles.
  • Stability : Higher concentrations could indicate resistance to degradation under smoking conditions compared to less-branched analogs.

Environmental and Industrial Relevance

  • Industrial Applications : Branched alkanes are preferred in lubricants and fuels due to improved low-temperature performance and oxidation stability .

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